2-(フラン-3-イル)-1H-1,3-ベンゾジアゾール

説明

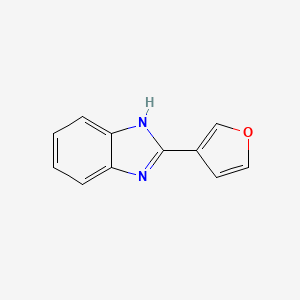

2-(furan-3-yl)-1H-1,3-benzodiazole is a heterocyclic compound that combines the structural features of both furan and benzodiazole rings

科学的研究の応用

2-(furan-3-yl)-1H-1,3-benzodiazole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

作用機序

Target of Action

Furan derivatives have been known to interact with various targets or receptors in the body, acting as mao inhibitors, kappa opioid receptor agonists, sigma receptor agonists, gaba receptor agonists, cox-2 inhibitors, beta blockers, μ opioid receptor agonists, muscarinic receptor agonists, α-adrenergic blockers, calcium channel blockers, etc .

Mode of Action

Furan derivatives are known to interact with their targets in various ways, leading to different biochemical changes .

Biochemical Pathways

Furan derivatives are known to affect various biochemical pathways depending on their specific targets .

Pharmacokinetics

The presence of the ether oxygen in furan derivatives adds polarity and potential for hydrogen bonding, improving the pharmacokinetic characteristics of lead molecules and optimizing solubility and bioavailability parameters of proposed poorly soluble lead molecules .

Result of Action

Furan derivatives are known to have broad therapeutic properties, encouraging medicinal chemists to synthesize a large number of novel chemotherapeutic agents .

Action Environment

The environmental conditions can significantly affect the action of furan derivatives, as they can influence the stability of the compound, its interaction with targets, and its overall efficacy .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(furan-3-yl)-1H-1,3-benzodiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-furancarboxaldehyde with o-phenylenediamine in the presence of a catalyst such as polyphosphoric acid. The reaction is usually carried out under reflux conditions to facilitate the formation of the benzodiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to make the process more sustainable.

化学反応の分析

Types of Reactions: 2-(furan-3-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

Reduction: The benzodiazole ring can be reduced to form dihydrobenzodiazole derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Furan-3-carboxylic acid derivatives.

Reduction: Dihydrobenzodiazole derivatives.

Substitution: Halogenated benzodiazole derivatives.

類似化合物との比較

2-(furan-2-yl)-1H-1,3-benzodiazole: Similar structure but with the furan ring attached at the 2-position.

2-(thiophen-3-yl)-1H-1,3-benzodiazole: Contains a thiophene ring instead of a furan ring.

2-(pyridin-3-yl)-1H-1,3-benzodiazole: Contains a pyridine ring instead of a furan ring.

Uniqueness: 2-(furan-3-yl)-1H-1,3-benzodiazole is unique due to the specific positioning of the furan ring, which can influence its chemical reactivity and biological activity. The presence of both furan and benzodiazole rings provides a versatile scaffold for the development of novel compounds with diverse applications.

生物活性

2-(Furan-3-yl)-1H-1,3-benzodiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

2-(Furan-3-yl)-1H-1,3-benzodiazole is a heterocyclic compound characterized by the presence of both furan and benzodiazole moieties. The structural formula is represented as follows:

This structure contributes to its unique biochemical interactions and pharmacokinetic properties, enhancing its solubility and bioavailability.

The biological activity of 2-(furan-3-yl)-1H-1,3-benzodiazole can be attributed to its interaction with various biological targets:

- Receptor Modulation : It acts as a modulator for several receptors including kappa opioid receptors and sigma receptors, which are involved in pain regulation and mood modulation.

- Enzyme Inhibition : The compound has shown inhibitory effects on cyclooxygenase-2 (COX-2), which is crucial in inflammatory processes.

- Antioxidant Activity : It exhibits antioxidant properties, scavenging free radicals and reducing oxidative stress, which is linked to various diseases.

Antimicrobial Activity

Research indicates that 2-(furan-3-yl)-1H-1,3-benzodiazole possesses significant antimicrobial properties:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 8 µg/mL |

| Escherichia coli | Inactive |

In vitro studies have demonstrated that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans .

Anticancer Activity

The compound has been evaluated for its anticancer potential against various cell lines:

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| A549 (Lung Cancer) | 6.26 ± 0.33 | High |

| HCC827 (Lung Cancer) | 6.48 ± 0.11 | Moderate |

| SK-MEL-5 (Melanoma) | 9.7 | 3.20 |

The results indicate that 2-(furan-3-yl)-1H-1,3-benzodiazole exhibits potent cytotoxicity against cancer cells while showing lower toxicity towards normal cells .

Antioxidant Activity

The antioxidant capacity of the compound has been assessed using various assays:

| Assay Type | Result |

|---|---|

| DPPH Scavenging | IC50 = 64.098 µg/mL |

| FRAP | Total Antioxidant Capacity = 4462.64 μmolTE/g |

These findings suggest that the compound can effectively reduce oxidative stress, contributing to its therapeutic potential .

Case Studies

Recent studies have highlighted the therapeutic applications of 2-(furan-3-yl)-1H-1,3-benzodiazole in drug development:

- Antitumor Studies : In a study involving three human lung cancer cell lines (A549, HCC827, NCI-H358), the compound demonstrated significant antitumor activity in both two-dimensional (2D) and three-dimensional (3D) cell culture models. The efficacy was higher in the 2D assays compared to the 3D format, indicating its potential for further development as an anticancer agent .

- Antimicrobial Efficacy : A comprehensive evaluation of various synthesized derivatives showed that compounds with furan and benzodiazole structures exhibited promising antibacterial activity against resistant strains such as MRSA .

特性

IUPAC Name |

2-(furan-3-yl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c1-2-4-10-9(3-1)12-11(13-10)8-5-6-14-7-8/h1-7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWLRSTOWOUHFQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=COC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40314431 | |

| Record name | 2-(furan-3-yl)-1H-1,3-benzodiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40314431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3878-22-6 | |

| Record name | NSC283172 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=283172 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(furan-3-yl)-1H-1,3-benzodiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40314431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。